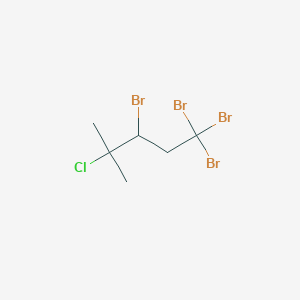
1,1,1,3-Tetrabromo-4-chloro-4-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3-Tetrabromo-4-chloro-4-methylpentane is an organic compound that belongs to the class of haloalkanes It is characterized by the presence of bromine and chlorine atoms attached to a pentane backbone
Méthodes De Préparation
The synthesis of 1,1,1,3-Tetrabromo-4-chloro-4-methylpentane typically involves the halogenation of 4-chloro-4-methylpentane. The reaction conditions often include the use of bromine in the presence of a catalyst or under UV light to facilitate the substitution of hydrogen atoms with bromine atoms. Industrial production methods may involve large-scale halogenation processes with controlled reaction parameters to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1,1,1,3-Tetrabromo-4-chloro-4-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium iodide in acetone for halogen exchange reactions.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,1,1,3-Tetrabromo-4-chloro-4-methylpentane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It is used in the production of flame retardants and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,1,1,3-Tetrabromo-4-chloro-4-methylpentane involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its action depend on the specific application and the environment in which it is used .
Comparaison Avec Des Composés Similaires
1,1,1,3-Tetrabromo-4-chloro-4-methylpentane can be compared with other haloalkanes such as:
1-Bromo-4-chloro-4-methylpentane: Similar structure but with fewer bromine atoms.
1,1,1-Tribromo-4-chloro-4-methylpentane: One less bromine atom compared to this compound.
1,1,1,3-Tetrabromo-4-methylpentane: Lacks the chlorine atom present in this compound.
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
61447-01-6 |
|---|---|
Formule moléculaire |
C6H9Br4Cl |
Poids moléculaire |
436.20 g/mol |
Nom IUPAC |
1,1,1,3-tetrabromo-4-chloro-4-methylpentane |
InChI |
InChI=1S/C6H9Br4Cl/c1-5(2,11)4(7)3-6(8,9)10/h4H,3H2,1-2H3 |
Clé InChI |
MZYYNLBXMLMNCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(CC(Br)(Br)Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane](/img/structure/B14590491.png)
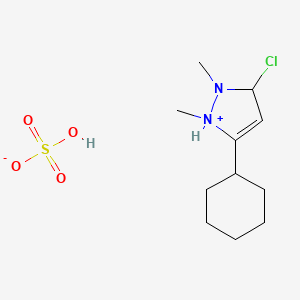

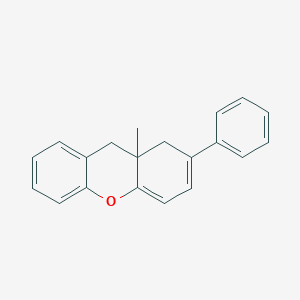
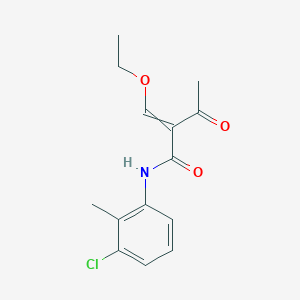

![{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14590525.png)
![2,6-Bis[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14590526.png)
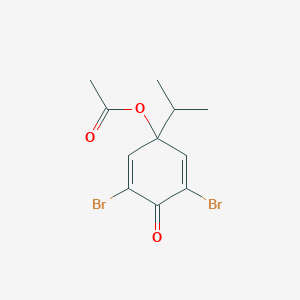
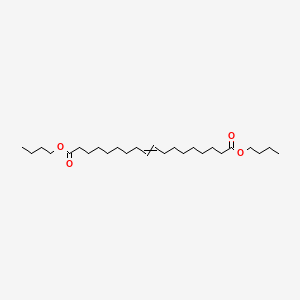
![1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane](/img/structure/B14590548.png)
![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)


